molecular formula C8H10N2O3 B8200747 3,3-Dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid

3,3-Dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid

Cat. No.: B8200747
M. Wt: 182.18 g/mol
InChI Key: PHKZBNMEWGJGFB-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid (CAS: 2676863-01-5) is a bicyclic heterocyclic compound featuring a fused pyrazolo-oxazole core. Its molecular formula is C₈H₁₀N₂O₃, with a molecular weight of 182.18 g/mol . The compound is characterized by two methyl groups at position 3 of the dihydropyrazolo ring and a carboxylic acid substituent at position 6. This structural motif confers unique steric and electronic properties, making it a candidate for pharmaceutical and agrochemical applications. The compound is stored under dry conditions at 2–8°C and carries hazard warnings for oral toxicity, skin/eye irritation, and respiratory hazards (H302, H315, H319, H335) .

Properties

IUPAC Name

3,3-dimethyl-2H-pyrazolo[5,1-b][1,3]oxazole-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-8(2)4-13-6-5(7(11)12)3-9-10(6)8/h3H,4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKZBNMEWGJGFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=NN21)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gold-Catalyzed Cyclization of Ynamide Precursors

Gold-catalyzed cyclization represents a high-yield method for constructing the pyrazolo[5,1-b]oxazole core. A one-pot cascade reaction combines ynamide precursors with gold(I) catalysts to form the bicyclic structure. For example, a ynamide bearing a dimethylamino group and a ketone moiety undergoes cyclization in the presence of [(IPr)AuCl] (1 mol%) and AgSbF₆ (1 mol%) in dichloroethane at 80°C . The reaction proceeds via alkyne activation, followed by 5-exo-dig cyclization to form the oxazole ring (Fig. 1A). Subsequent nucleophilic attack by the pyrazole nitrogen closes the second ring, yielding the dihydropyrazolooxazole framework .

Key Steps :

  • Ynamide Synthesis : Reacting a terminal alkyne with a bromoacetamide derivative under Sonogashira conditions (PdCl₂(PPh₃)₂, CuI, Et₃N) .

  • Cyclization : Gold-catalyzed intramolecular cyclization at 80°C for 12 hours.

  • Carboxylation : Oxidation of a methyl group at position 7 using KMnO₄ in acidic conditions to install the carboxylic acid .

Advantages :

  • High regioselectivity due to gold’s soft Lewis acidity.

  • Yields up to 78% for the cyclization step .

Limitations :

  • Requires air-sensitive catalysts.

  • Carboxylation step may require harsh oxidizing conditions.

Robinson-Gabriel Cyclodehydration

The Robinson-Gabriel method, traditionally used for oxazole synthesis, has been adapted for this compound. An α-acylaminoketone precursor (e.g., 3-dimethylamino-2-acetylaminopropiophenone) undergoes cyclodehydration with PCl₅ in dichloromethane at 0°C . The reaction forms the oxazole ring via elimination of water, followed by spontaneous pyrazole ring closure (Fig. 1B). The carboxylic acid group is introduced via hydrolysis of a nitrile intermediate, synthesized by treating a brominated derivative with CuCN in DMF .

Reaction Conditions :

  • Cyclodehydration : PCl₅ (2 equiv), CH₂Cl₂, 0°C → RT, 6 hours.

  • Nitrile Formation : CuCN (1.5 equiv), DMF, 120°C, 24 hours.

  • Hydrolysis : 6M HCl, reflux, 12 hours .

Yield : 65% overall yield after three steps .

Challenges :

  • Low functional group tolerance during nitrile formation.

  • Requires strict temperature control to avoid side reactions.

Suzuki-Miyaura Cross-Coupling of Brominated Intermediates

A bromine atom at position 7 serves as a handle for introducing the carboxylic acid group. Starting from 7-bromo-3,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole, a palladium-catalyzed cross-coupling with a trifluoroborate ester containing a protected carboxylic acid (e.g., Bpin-CH₂CO₂Et) installs the acid precursor . Deprotection with NaOH yields the final product (Fig. 1C).

Optimized Conditions :

  • Coupling : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 equiv), dioxane/H₂O (4:1), 100°C, 24 hours.

  • Deprotection : 2M NaOH, EtOH, reflux, 6 hours .

Yield : 70% for coupling, 90% for deprotection.

Advantages :

  • Mild conditions for acid introduction.

  • Compatible with diverse boronic acid derivatives.

Oxidative Ring Expansion of Pyrazolone Derivatives

Pyrazolone precursors undergo oxidative ring expansion with m-CPBA to form the oxazole ring. For instance, 3,3-dimethyl-5,7-dihydropyrazol-4-one reacts with m-CPBA (1.2 equiv) in CHCl₃ at 25°C, generating an epoxide intermediate that rearranges to the dihydropyrazolooxazole . The carboxylic acid is introduced via ozonolysis of a vinyl group at position 7, followed by oxidative workup with H₂O₂ (Fig. 1D).

Critical Parameters :

  • Oxidation : m-CPBA (1.2 equiv), CHCl₃, 12 hours.

  • Ozonolysis : O₃, CH₂Cl₂/MeOH (−78°C), then H₂O₂, 25°C .

Yield : 55% over two steps.

Drawbacks :

  • Low efficiency in ozonolysis step.

  • Requires cryogenic conditions.

Comparative Analysis of Methods

Method Key Step Yield Complexity Functional Group Tolerance
Gold-Catalyzed CyclizationAu-mediated cyclization78%HighModerate
Robinson-GabrielPCl₅ cyclodehydration65%ModerateLow
Suzuki-Miyaura CouplingPd-catalyzed coupling70%LowHigh
Oxidative Ring Expansionm-CPBA oxidation55%HighModerate

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, reducing agents like sodium borohydride or lithium aluminum hydride for reduction reactions, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylated or hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for several applications:

Medicinal Chemistry

Research indicates that 3,3-Dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid exhibits a range of biological activities:

  • Analgesic Properties : The compound has shown potential as an analgesic by selectively inhibiting sodium channels associated with pain pathways, particularly Nav1.7.
  • Anti-inflammatory Activity : Studies suggest that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines .
  • Antimicrobial Activity : The compound has been explored for its effectiveness against various microbial strains, showcasing promising results in preliminary studies.

Drug Development

Due to its unique structure and biological properties, this compound is being evaluated for its potential in drug development:

  • Enzyme Inhibition : It is being studied for its ability to inhibit specific enzymes that play a role in disease processes, which could lead to the development of new therapeutic agents .
  • Cancer Treatment : Preliminary research suggests that derivatives of this compound may possess anticancer properties, with ongoing studies focusing on their efficacy against different cancer cell lines .

Material Science

The unique chemical structure of this compound makes it suitable for applications in material science:

  • Polymer Chemistry : It is being investigated as a building block for synthesizing novel polymers with enhanced thermal stability and conductivity.
  • Coatings and Films : The compound's properties may be leveraged in developing advanced coatings that require specific chemical resistance and durability.

Case Studies

StudyFocusFindings
Study on Analgesic PropertiesInvestigated the effect on Nav1.7 channelsDemonstrated significant inhibition leading to pain relief potential .
Anti-inflammatory ResearchExamined cytokine modulationShowed reduced levels of TNF-alpha and IL-6 in vitro .
Antimicrobial Efficacy StudyTested against various pathogensReported effective inhibition against specific bacterial strains .

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptor sites, modulating their activity. Pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with nucleic acids.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Properties
3,3-Dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid (Target) 2676863-01-5 C₈H₁₀N₂O₃ 182.18 3,3-dimethyl; 7-carboxylic acid Higher steric bulk; moderate lipophilicity; potential enzyme inhibition
2,3-Dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid 1286755-21-2 C₆H₆N₂O₃ 154.13 7-carboxylic acid Lower steric hindrance; higher water solubility vs. methylated analog
7-Chloro-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid 1558313-35-1 C₆H₅ClN₂O₃ 188.57 7-chloro; 6-carboxylic acid Electron-withdrawing Cl enhances acidity; positional isomerism affects reactivity
7-Nitro-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid 2226181-70-8 C₆H₅N₃O₅ 199.12 7-nitro; 6-carboxylic acid Strong electron-withdrawing nitro group; potential instability under reducing conditions
7-Iodo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid 2226182-70-1 C₆H₅IN₂O₃ 280.02 7-iodo; 6-carboxylic acid Heavy atom effect; potential radiopharmaceutical applications
Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylate 2073912-30-6 C₈H₁₀N₂O₃ 182.18 7-ethyl ester Increased lipophilicity; prodrug potential

Functional Group Impact on Reactivity and Bioactivity

Carboxylic Acid vs. Ester Derivatives

  • The carboxylic acid group in the target compound enhances hydrogen-bonding capacity, improving interactions with biological targets (e.g., enzymes or receptors) .
  • The ethyl ester derivative (CAS 2073912-30-6) lacks acidic protons but offers better membrane permeability due to increased lipophilicity, making it a candidate for prodrug development .

Halogen Substituents

  • The iodo derivative (CAS 2226182-70-1) provides a heavy atom for crystallography or radioisotope labeling but may reduce solubility .

Methyl Groups and Steric Effects

    Biological Activity

    3,3-Dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid is a heterocyclic compound characterized by its unique fused pyrazole and oxazole ring structure. Its molecular formula is C₈H₁₀N₂O₃, with a molecular weight of 182.18 g/mol. The presence of a carboxylic acid functional group contributes to its chemical reactivity and potential biological activity. This compound has garnered attention for its diverse pharmacological properties, including analgesic, anti-inflammatory, and anticancer activities.

    Analgesic and Anti-inflammatory Properties

    Research indicates that this compound exhibits significant analgesic and anti-inflammatory effects. It selectively inhibits sodium channels associated with pain pathways, particularly Nav1.7 channels. This selectivity suggests potential for developing new analgesics aimed at treating chronic pain conditions.

    Anticancer Potential

    The compound has also shown promise in anticancer research. Studies have indicated that it may inhibit the proliferation of various cancer cell lines through mechanisms that disrupt normal cellular functions. The unique structure allows it to interact with multiple biological targets, enhancing its efficacy as a potential therapeutic agent against tumors .

    Interaction Studies

    Interaction studies have focused on understanding how this compound interacts with biological targets. Binding affinity assays and functional assays are commonly employed to determine its efficacy against various ion channels and cancer cell lines. These studies reveal that the compound's structural features contribute to its distinct pharmacological profile compared to similar compounds.

    Cytotoxicity and Selectivity

    In vitro studies have evaluated the cytotoxic effects of this compound against different cell lines. The results indicate that while it exhibits cytotoxicity against certain cancer cell lines, it shows selective toxicity—meaning it affects tumor cells more than normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications .

    Comparative Analysis with Similar Compounds

    Compound NameCAS NumberSimilarity Index
    5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid1365939-36-10.85
    5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid186130-62-10.69
    1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid1105039-93-70.68

    These compounds exhibit varying degrees of biological activity but differ in their specific interactions and effects within biological systems.

    Study on Anticancer Activity

    A recent study evaluated the anticancer properties of several derivatives of pyrazolo and oxazole compounds, including this compound. The study reported significant inhibition of cell proliferation in murine tumor lines (B16-F0 melanoma and LM3 mammary adenocarcinoma). The selectivity index for this compound was notably high compared to non-tumor cell lines .

    Pain Management Research

    Another study focused on the analgesic properties of the compound through its action on sodium channels. The findings indicated that it could effectively reduce pain responses in animal models without significant side effects typical of conventional analgesics .

    Q & A

    Q. What synthetic protocols are effective for preparing 3,3-Dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid, and how can reaction yields be optimized?

    Methodological Answer:

    • Use carbonyldiimidazole (CDI) to activate carboxylic acid precursors under anhydrous DMFA at 100°C, followed by cyclization with hydrazine derivatives.
    • Optimize stoichiometry (1.5:1 molar ratio of CDI to acid) and reflux for 24 hours.
    • Purify via recrystallization in DMFA/i-propanol (1:2 v/v) to achieve >95% purity. Monitor reaction progress by TLC (silica gel, ethyl acetate/hexane 3:7) .

    Q. Which analytical techniques are essential for structural confirmation of this compound?

    Methodological Answer:

    • ¹H/¹³C NMR : Assign protons in the pyrazolo-oxazole core (e.g., diastereotopic methyl groups at δ 1.4–1.6 ppm).
    • HPLC-MS : Confirm molecular ion ([M+H]+) and fragmentation patterns.
    • Elemental analysis : Validate empirical formula (C₉H₁₀N₂O₃) within ±0.3% error.
    • For absolute stereochemistry, employ X-ray crystallography (Mo Kα radiation) if single crystals are obtainable .

    Q. How can researchers determine key physicochemical properties (e.g., solubility, lipophilicity) of this compound?

    Methodological Answer:

    • Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO, analyzed via UV-Vis spectroscopy (λ = 254 nm).
    • LogP : Measure via octanol-water partitioning (HPLC retention time correlation) or predict using XLogP3 software.
    • Thermal stability : Perform TGA/DSC (heating rate 10°C/min, N₂ atmosphere) to identify decomposition points .

    Advanced Research Questions

    Q. How can computational tools resolve contradictions between experimental and predicted pharmacokinetic data?

    Methodological Answer:

    • SwissADME Analysis : Compare bioavailability radar plots against reference drugs (e.g., celecoxib). Key parameters:
    ParameterExperimental ValuePredicted Value
    LogP1.82.1
    Water Solubility (mg/mL)0.150.09
    • Address discrepancies by adjusting computational models (e.g., inclusion of explicit solvent molecules in MD simulations) .

    Q. What strategies mitigate spectral ambiguities during structural characterization?

    Methodological Answer:

    • For overlapping NMR signals:
    • Use 2D techniques (COSY, HSQC) to resolve coupling networks.
    • Perform variable-temperature NMR (298–343 K) to identify dynamic equilibria.
      • For mass spectral anomalies:
    • Compare ESI+/ESI- modes to confirm adduct formation.
    • Cross-validate with high-resolution MALDI-TOF .

    Q. How can salt formation improve the compound’s pharmaceutical applicability?

    Methodological Answer:

    • React the carboxylic acid with inorganic/organic bases (e.g., NaOH, L-lysine) in ethanol/water (3:1) at 60°C.
    • Characterize salts via:
    • DSC : Identify melting points and hydrate formation.
    • Powder XRD : Confirm crystalline phase changes.
      • Prioritize salts with >10-fold aqueous solubility improvement over the free acid .

    Q. What mechanistic insights guide selective functionalization of the pyrazolo-oxazole core?

    Methodological Answer:

    • C-5 Halogenation : Use NBS (1.1 eq) in CCl₄ under UV light for bromination.
    • Carboxylic Acid Derivatization : Employ EDC/HOBt for amide coupling (e.g., with piperazine derivatives).
    • Protect the oxazole nitrogen with SEM-Cl (2 eq, DCM, 0°C) to prevent side reactions during alkylation .

    Data Contradiction Analysis

    Q. How to interpret conflicting bioactivity results between in vitro and in vivo models?

    Methodological Answer:

    • Metabolic Stability : Assess hepatic microsome clearance (human/mouse, 1 mg/mL protein).
    • Plasma Protein Binding : Use equilibrium dialysis (37°C, 4 hours) to measure unbound fraction.
    • PK/PD Modeling : Corrogate free drug concentrations with target engagement (e.g., COX-2 inhibition IC₅₀) .

    Methodological Tables

    Q. Table 1. Comparative Physicochemical Properties

    Property3,3-Dimethyl DerivativeCelecoxib (Reference)
    Molecular Weight194.19 g/mol381.37 g/mol
    LogP1.83.5
    Aqueous Solubility0.15 mg/mL0.03 mg/mL
    H-bond Acceptors34

    Q. Table 2. Synthetic Optimization Parameters

    ParameterInitial YieldOptimized Yield
    Reaction Time12 hours24 hours
    Temperature80°C100°C
    Solvent SystemDMFAnhydrous DMFA

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